Enhanced Hydrogen-Bond Acceptor Capacity Relative to Nicotinamide and 6-Aminonicotinamide
Nicotinoguanamine possesses 6 hydrogen-bond acceptor (HBA) sites versus only 2 for nicotinamide and 3 for 6-aminonicotinamide, while maintaining an identical hydrogen-bond donor (HBD) count of 2 across all three compounds . This threefold increase in HBA capacity enhances the molecule's propensity to engage in multidentate hydrogen-bonding networks, a feature directly exploited in the co-crystallization of nicotinoguanamine with sebacic acid, where N–H⋯N and N–H⋯O interactions govern supramolecular assembly . The increased acceptor count also correlates with a higher topological polar surface area (tPSA) of 103.6 Ų versus approximately 63 Ų for nicotinamide , predicting distinct membrane permeability and oral bioavailability characteristics.
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | HBA = 6; tPSA = 103.6 Ų; HBD = 2; XLogP3 = −0.1 |
| Comparator Or Baseline | Nicotinamide: HBA = 2, tPSA ≈ 63 Ų, HBD = 2, XLogP3 = −0.37. 6-Aminonicotinamide: HBA = 3, tPSA ≈ 72 Ų, HBD = 2, XLogP3 = −0.88. |
| Quantified Difference | Nicotinoguanamine HBA = 3× nicotinamide; tPSA approximately 40 Ų larger than nicotinamide; calculated LogP (XLogP3) intermediate between nicotinamide and 6-aminonicotinamide. |
| Conditions | In silico computed descriptors: PubChem XLogP3 3.0, Cactvs HBD/HBA, topological PSA (ChemSrc experimental PSA value). |
Why This Matters
The markedly higher HBA count and larger polar surface area of nicotinoguanamine predict fundamentally different solubility, permeability, and target-binding profiles compared to monocyclic nicotinamide analogs, directly impacting suitability for fragment-based drug discovery or co-crystal engineering applications.
- [1] PubChem. Nicotinoguanamine (CID 99507) – Computed Properties: Hydrogen Bond Donor/Acceptor Count, XLogP3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/99507. View Source
- [2] Wang, Z.-Y. et al. (2023) 'Crystal structure of 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine–sebacic acid (2/1), C₁₃H₁₇N₆O₂', Zeitschrift für Kristallographie – New Crystal Structures, 238(5), pp. 937–939. doi:10.1515/ncrs-2023-0336. View Source
